molecular formula C7H7NO5S B14818092 5-Hydroxy-2-sulfamoylbenzoic acid

5-Hydroxy-2-sulfamoylbenzoic acid

Cat. No.: B14818092
M. Wt: 217.20 g/mol
InChI Key: XIEZYTLCSVKUNC-UHFFFAOYSA-N
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Description

5-Hydroxy-2-sulfamoylbenzoic acid, also known as 2-hydroxy-5-sulfamoylbenzoic acid, is an aromatic sulfonamide derivative. This compound is characterized by the presence of a hydroxyl group at the second position and a sulfamoyl group at the fifth position on the benzene ring. It is a white to off-white powder with a molecular weight of 217.2 g/mol and a melting point of 228-231°C . This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxy-2-sulfamoylbenzoic acid typically involves the sulfonation of salicylic acid. One common method includes the reaction of salicylic acid with chlorosulfonic acid, followed by neutralization with ammonia to introduce the sulfamoyl group. The reaction conditions generally involve maintaining a temperature range of 0-5°C during the addition of chlorosulfonic acid to prevent over-sulfonation and degradation of the product.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production with enhanced control over reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

5-Hydroxy-2-sulfamoylbenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 5-Hydroxy-2-sulfamoylbenzoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, while the sulfamoyl group can interact with enzymes and proteins, modulating their activity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or alteration of protein function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Hydroxy-2-sulfamoylbenzoic acid is unique due to the presence of both hydroxyl and sulfamoyl groups on the benzene ring, which imparts distinct chemical and biological properties. The combination of these functional groups allows for diverse reactivity and interaction with various molecular targets, making it a valuable compound in multiple research and industrial applications .

Properties

Molecular Formula

C7H7NO5S

Molecular Weight

217.20 g/mol

IUPAC Name

5-hydroxy-2-sulfamoylbenzoic acid

InChI

InChI=1S/C7H7NO5S/c8-14(12,13)6-2-1-4(9)3-5(6)7(10)11/h1-3,9H,(H,10,11)(H2,8,12,13)

InChI Key

XIEZYTLCSVKUNC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1O)C(=O)O)S(=O)(=O)N

Origin of Product

United States

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